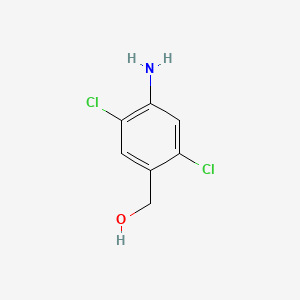
4-Fluoro-4-(3-methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-(3-methoxyphenyl)piperidine is a fluorinated piperidine derivative The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(3-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 4-fluoropiperidine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-methoxyphenylboronic acid with 4-fluoropiperidine in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and scalability. This may include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4-(3-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The fluorine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4-hydroxy-4-(3-methoxyphenyl)piperidine or 4-oxo-4-(3-methoxyphenyl)piperidine.
Reduction: Formation of 4-(3-methoxyphenyl)piperidine.
Substitution: Formation of 4-hydroxy-4-(3-methoxyphenyl)piperidine, 4-amino-4-(3-methoxyphenyl)piperidine, or 4-alkyl-4-(3-methoxyphenyl)piperidine.
Applications De Recherche Scientifique
4-Fluoro-4-(3-methoxyphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates. The fluorine atom enhances the metabolic stability and bioavailability of the compounds.
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and hydrophobicity.
Biological Research: It is used as a probe to study the conformational behavior of fluorinated piperidines and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and selectivity towards biological targets. The methoxy group can also participate in hydrogen bonding and other interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropiperidine: Lacks the methoxyphenyl group, resulting in different pharmacokinetic properties.
4-(3-Methoxyphenyl)piperidine: Lacks the fluorine atom, resulting in different metabolic stability and bioavailability.
4-Chloro-4-(3-methoxyphenyl)piperidine: Contains a chlorine atom instead of fluorine, resulting in different electronic properties and reactivity.
Uniqueness
4-Fluoro-4-(3-methoxyphenyl)piperidine is unique due to the presence of both the fluorine atom and the methoxyphenyl group. This combination imparts distinct electronic and steric properties to the compound, making it a valuable building block in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
4-fluoro-4-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3 |
Clé InChI |
NSIKPWJVHSMZFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCNCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)

![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)


![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)

![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)

